Nitrofurantoin-13C3
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Overview
Description
Nitrofurantoin-13C3 is a stable isotope-labeled compound of Nitrofurantoin, a broad-spectrum beta-lactamase antimicrobial agent. Nitrofurantoin is commonly used as an antibiotic for treating urinary tract infections, including cystitis and kidney infections . The addition of Carbon-13 isotopes allows for more accurate tracking of its metabolic pathways and distribution in the body .
Mechanism of Action
Target of Action
Nitrofurantoin-13C3, commonly known as Nitrofurantoin, is primarily targeted towards bacterial cells causing urinary tract infections . The primary targets of Nitrofurantoin are the bacterial enzymes, specifically nitroreductases . These enzymes play a crucial role in the metabolic processes of the bacteria, making them an effective target for the antibiotic.
Mode of Action
Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates then inhibit the citric acid cycle, a vital metabolic pathway in bacteria, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes Nitrofurantoin more resistant to the development of bacterial resistance .
Biochemical Pathways
The primary biochemical pathway affected by Nitrofurantoin is the citric acid cycle . By inhibiting this cycle, Nitrofurantoin disrupts the energy production in bacterial cells, leading to their death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and reproduction of the bacteria .
Pharmacokinetics
The pharmacokinetics of Nitrofurantoin involve its absorption, distribution, metabolism, and excretion (ADME). Nitrofurantoin is well absorbed and reaches therapeutic concentrations rapidly in the urine . It is metabolized in body tissues, excluding plasma, to inactive metabolites . About 20% to 25% of Nitrofurantoin is excreted in the urine as unchanged drug . The half-life elimination of Nitrofurantoin is between 20 to 60 minutes, which can be prolonged with renal impairment .
Result of Action
The result of Nitrofurantoin’s action is the effective killing or inhibition of the growth of bacteria responsible for urinary tract infections . By disrupting vital metabolic processes in the bacteria, Nitrofurantoin causes bacterial death, thereby treating the infection .
Action Environment
The action, efficacy, and stability of Nitrofurantoin can be influenced by various environmental factors. For instance, the presence of Nitrofurantoin has been shown to significantly affect bacterial cells . Additionally, the drug’s efficacy can be influenced by the patient’s health status and the presence of other medications .
Biochemical Analysis
Biochemical Properties
Nitrofurantoin is mainly bacteriostatic, but can also have a bactericidal effect when present at high concentrations . It interacts with various enzymes and proteins within bacterial cells, leading to the inhibition of vital biochemical reactions .
Cellular Effects
Nitrofurantoin exerts its effects on bacterial cells by interfering with several cellular processes. It disrupts protein synthesis, DNA synthesis, RNA synthesis, and cell wall synthesis . This broad-spectrum action results in the inhibition of bacterial growth and proliferation .
Molecular Mechanism
The molecular mechanism of Nitrofurantoin involves the reduction of the nitro group by bacterial nitroreductases . This reduction process generates reactive intermediates that can damage bacterial DNA, thereby inhibiting bacterial growth .
Temporal Effects in Laboratory Settings
In laboratory settings, Nitrofurantoin exhibits good stability . Its effects can change over time due to the development of bacterial resistance . Long-term studies have shown that Nitrofurantoin maintains its antimicrobial activity against uropathogens .
Dosage Effects in Animal Models
The effects of Nitrofurantoin in animal models vary with dosage . While effective at lower doses, high doses of Nitrofurantoin can lead to adverse effects
Metabolic Pathways
Nitrofurantoin is metabolized in the liver . It is believed to interact with various enzymes and cofactors during its metabolism
Transport and Distribution
Nitrofurantoin is well-distributed in the body following oral administration . It is believed to interact with various transporters and binding proteins, which aid in its distribution within cells and tissues .
Subcellular Localization
Given its mechanism of action, it is likely that Nitrofurantoin localizes to the bacterial cytoplasm where it can interact with bacterial DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nitrofurantoin involves adding hydrochloric acid and purified water into a reverse osmosis membrane reaction device, heating to 60-70°C, and adding 5-nitrofurfural diethyl ester. The mixture is maintained at 80-85°C for complete hydrolysis, followed by the addition of a catalyst and sodium chloride. Aminohydantoin preheated to 60-70°C is then added, and the mixture is pressurized and maintained at 90-95°C for reflux. The reaction product is washed with purified water until the pH value is 6.0-8.0, and the obtained Nitrofurantoin is washed with flowing purified water at 90-95°C to obtain the finished product .
Industrial Production Methods
Industrial production methods for Nitrofurantoin typically involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce energy consumption, and minimize impurities to meet medicinal standards .
Chemical Reactions Analysis
Types of Reactions
Nitrofurantoin-13C3 undergoes various chemical reactions, including:
Oxidation: Nitrofurantoin can be oxidized to form different products.
Reduction: It can be reduced by bacterial nitroreductases to electrophilic intermediates.
Substitution: Nitrofurantoin can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions vary depending on the desired reaction, such as temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various intermediates that inhibit bacterial processes, such as the citric acid cycle and the synthesis of DNA, RNA, and protein .
Scientific Research Applications
Nitrofurantoin-13C3 is used extensively in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used for tracking metabolic pathways and studying reaction mechanisms.
Biology: It helps in understanding the biological processes and interactions of Nitrofurantoin.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of Nitrofurantoin in the body.
Industry: Employed in quality control and method validation for analytical purposes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Nitrofurantoin-13C3 include:
- Nitrofurazone
- Furazolidone
- Furaltadone
- Nitrofurazone-13C,15N2
- Metronidazole-13C2,15N2 .
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This feature distinguishes it from other similar compounds that may not have such labeling .
Properties
CAS No. |
1217226-46-4 |
---|---|
Molecular Formula |
C8H6N4O5 |
Molecular Weight |
241.14 g/mol |
IUPAC Name |
1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-/i4+1,6+1,8+1 |
InChI Key |
NXFQHRVNIOXGAQ-QZJUDIIFSA-N |
SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyms |
1-[[(5-Nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione-13C3; 1-(5-Nitro-2-furfurylideneamino)hydantoin-13C3; 5-Nitrofurantoin-13C3; Berkfurin-13C3; Chemiofuran-13C3; Cyantin-13C3; Cystit-13C3; Furadantoin-13C3; Furadoin-13C3; Furadoine-13C3; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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